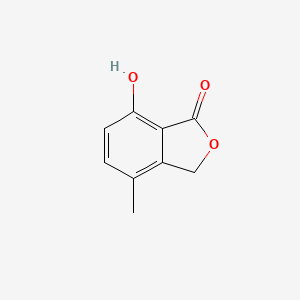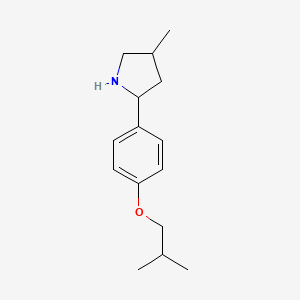
rel-4-(((R)-4-Phenyl-4,5-dihydrooxazol-2-yl)methyl)-10-(((S)-4-phenyl-4,5-dihydrooxazol-2-yl)methyl)-1,7-dioxa-4,10-diazacyclododecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound rel-4-((®-4-Phenyl-4,5-dihydrooxazol-2-yl)methyl)-10-(((S)-4-phenyl-4,5-dihydrooxazol-2-yl)methyl)-1,7-dioxa-4,10-diazacyclododecane is a complex organic molecule with potential applications in various fields of scientific research. This compound features a unique structure with two oxazoline rings and a diazacyclododecane core, making it an interesting subject for chemical studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of rel-4-((®-4-Phenyl-4,5-dihydrooxazol-2-yl)methyl)-10-(((S)-4-phenyl-4,5-dihydrooxazol-2-yl)methyl)-1,7-dioxa-4,10-diazacyclododecane typically involves multiple steps, including the formation of oxazoline rings and their subsequent attachment to the diazacyclododecane core. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
rel-4-((®-4-Phenyl-4,5-dihydrooxazol-2-yl)methyl)-10-(((S)-4-phenyl-4,5-dihydrooxazol-2-yl)methyl)-1,7-dioxa-4,10-diazacyclododecane: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form new products.
Reduction: Reduction reactions can modify the oxazoline rings or the diazacyclododecane core.
Substitution: The phenyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature and solvent choice, play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while substitution reactions could introduce new functional groups to the phenyl rings.
Wissenschaftliche Forschungsanwendungen
rel-4-((®-4-Phenyl-4,5-dihydrooxazol-2-yl)methyl)-10-(((S)-4-phenyl-4,5-dihydrooxazol-2-yl)methyl)-1,7-dioxa-4,10-diazacyclododecane: has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including as a drug candidate.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of rel-4-((®-4-Phenyl-4,5-dihydrooxazol-2-yl)methyl)-10-(((S)-4-phenyl-4,5-dihydrooxazol-2-yl)methyl)-1,7-dioxa-4,10-diazacyclododecane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other diazacyclododecane derivatives and oxazoline-containing molecules. Examples include:
Uniqueness
The uniqueness of rel-4-((®-4-Phenyl-4,5-dihydrooxazol-2-yl)methyl)-10-(((S)-4-phenyl-4,5-dihydrooxazol-2-yl)methyl)-1,7-dioxa-4,10-diazacyclododecane lies in its specific stereochemistry and the combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C28H36N4O4 |
|---|---|
Molekulargewicht |
492.6 g/mol |
IUPAC-Name |
10-[[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]methyl]-4-[[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]methyl]-1,7-dioxa-4,10-diazacyclododecane |
InChI |
InChI=1S/C28H36N4O4/c1-3-7-23(8-4-1)25-21-35-27(29-25)19-31-11-15-33-17-13-32(14-18-34-16-12-31)20-28-30-26(22-36-28)24-9-5-2-6-10-24/h1-10,25-26H,11-22H2/t25-,26+ |
InChI-Schlüssel |
BAOWZVIXLATULY-WMPKNSHKSA-N |
Isomerische SMILES |
C1COCCN(CCOCCN1CC2=N[C@H](CO2)C3=CC=CC=C3)CC4=N[C@@H](CO4)C5=CC=CC=C5 |
Kanonische SMILES |
C1COCCN(CCOCCN1CC2=NC(CO2)C3=CC=CC=C3)CC4=NC(CO4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


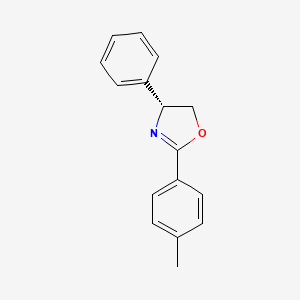
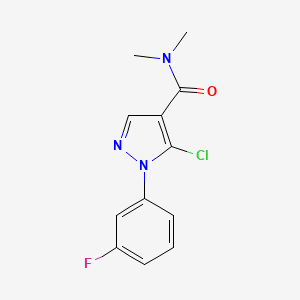
![3-(4-(Trifluoromethyl)benzo[d]oxazol-2-yl)acrylic acid](/img/structure/B12882508.png)
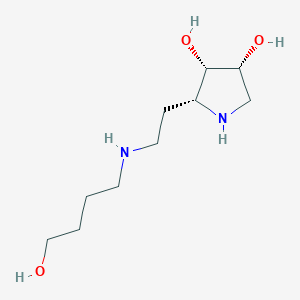
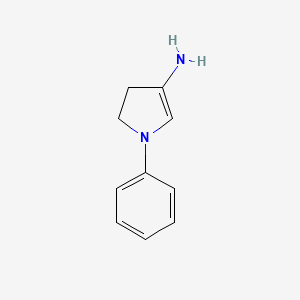


![1-Ethyl-3-((methylthio)methyl)-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine](/img/structure/B12882544.png)
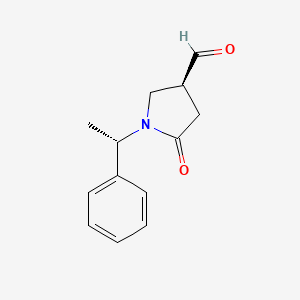
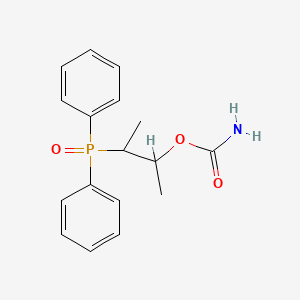
![N-[(4-Methoxyphenyl)methyl]-2-phenylquinoline-8-carboxamide](/img/structure/B12882561.png)

